molecular formula C8H18N2O2S B1411199 (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine CAS No. 1604338-28-4

(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine

Cat. No. B1411199
M. Wt: 206.31 g/mol
InChI Key: OUZMVMGOFDATKT-QMMMGPOBSA-N
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Description

“(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine” is a chemical compound with the CAS Number: 1604338-28-4 . It has a molecular weight of 206.31 . The IUPAC name for this compound is (S)-1-(isopropylsulfonyl)-3-methylpiperazine .


Molecular Structure Analysis

The InChI code for “(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine” is 1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1 . The InChI key is OUZMVMGOFDATKT-QMMMGPOBSA-N .


Physical And Chemical Properties Analysis

“(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine” has a molecular weight of 206.31 . It is stored at a temperature of 28 C .

Scientific Research Applications

Crystallographic and Biological Studies

(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine and its derivatives exhibit a range of crystallographic structures and biological activities. For instance, certain piperazine derivatives demonstrate anti-malarial activity, with their molecular conformation and specific substituents (like the benzyl group and methylene substituents at the piperazinyl nitrogens) playing a crucial role in generating this activity (Cunico et al., 2009). Furthermore, some piperazine derivatives have been identified for their high binding affinity to 5-HT(6) serotonin receptors, highlighting their potential in therapeutic applications (Park et al., 2011).

Material Science and Nanotechnology

In the field of material science, N-aminoethyl piperazine propane sulfonate-modified carbon nanotubes have been developed to enhance the compatibility between these nanotubes and polyamide matrices. This development is pivotal for applications in desalination, food, and biological separation processes, indicating the material's potential in creating hybrid membranes for salt separation (Guo et al., 2018). Moreover, zwitterionic amide monomers like N-aminoethyl piperazine propane sulfonate have been synthesized and used to create nanofiltration membranes with enhanced separation performance and antifouling properties (An et al., 2013).

Water Treatment and Environmental Applications

A pH-responsive, charge-switchable piperazine derivative has been designed and implemented as a draw solute for arsenic removal from water through forward osmosis. This compound's abundance in ionic groups and its pH-responsive property, coupled with a supramolecular configuration, make it an ideal draw solute for wastewater treatment (Wu et al., 2019).

Synthesis and Structural Analysis

Various piperazine derivatives, including those related to (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine, have been synthesized and structurally analyzed, revealing that the piperazine ring generally adopts a chair conformation and the geometry around the sulfur atom is distorted tetrahedral. These structural insights are critical for understanding the compound's chemical behavior and potential applications in different fields (Naveen et al., 2007).

Safety And Hazards

For safety information and hazards related to “(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3S)-3-methyl-1-propan-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZMVMGOFDATKT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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